
7-Methyl-1,4,2-benzodithiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1,4,2-benzodithiazine is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the benzodithiazine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the methyl group at the 7th position of the benzodithiazine ring enhances its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1,4,2-benzodithiazine typically involves the reaction of thiophenols with N-chlorosulfonyltrichloroacetimidoyl chloride. This method allows for the construction of the benzodithiazine scaffold through nucleophilic substitution at the imine carbon atom with a thiol . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-1,4,2-benzodithiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzodithiazine ring .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Exhibits antimicrobial and antiviral activities.
- Potential use as an enzyme inhibitor.
Medicine:
- Investigated for its anticancer properties, showing selective cytotoxic effects against certain cancer cell lines .
- Explored for its antihypertensive and diuretic activities.
Industry:
- Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-methyl-1,4,2-benzodithiazine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The compound may also interact with ion channels and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1,2,4-Benzothiadiazine-1,1-dioxide
- 1,2,3-Benzothiadiazine-1,1-dioxide
- Phthalazinone derivatives
Comparison: 7-Methyl-1,4,2-benzodithiazine is unique due to the presence of the methyl group at the 7th position, which enhances its chemical stability and biological activity compared to other benzodithiazine derivatives. Additionally, its diverse range of applications in chemistry, biology, medicine, and industry sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
82946-24-5 |
|---|---|
Molekularformel |
C8H7NS2 |
Molekulargewicht |
181.3 g/mol |
IUPAC-Name |
7-methyl-1,4,2-benzodithiazine |
InChI |
InChI=1S/C8H7NS2/c1-6-2-3-7-8(4-6)11-9-5-10-7/h2-5H,1H3 |
InChI-Schlüssel |
QXUWYPKGLFTCJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


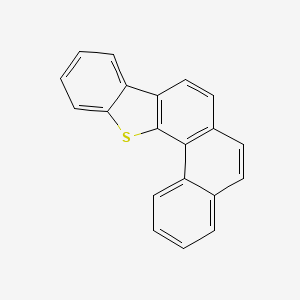
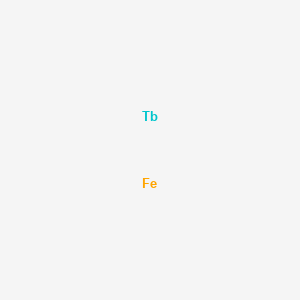
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
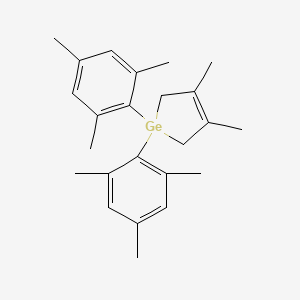
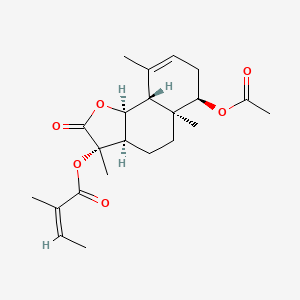
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
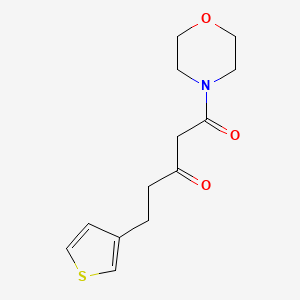
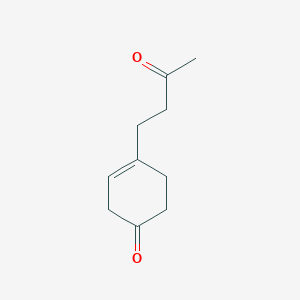
![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)

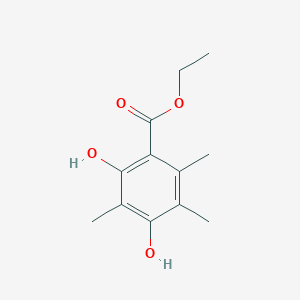
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)

